Cas no 444608-38-2 (trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione)

Technical Introduction: trans-3-Amino-4-hydroxy-1λ⁶-thiolane-1,1-dione is a sulfone derivative featuring a functionalized thiolane core with amino and hydroxyl substituents in a trans configuration. This structure imparts unique reactivity, making it valuable as a chiral building block in organic synthesis and pharmaceutical intermediates. The sulfone group enhances stability and modulates electronic properties, while the adjacent amino and hydroxyl groups offer sites for selective derivatization. Its rigid trans conformation may contribute to stereocontrol in asymmetric synthesis. Applications include the development of bioactive molecules, where its polar functionality can improve solubility or target interactions. The compound’s well-defined stereochemistry and multifunctional scaffold support precise molecular design in medicinal and materials chemistry.
trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione structure
444608-38-2 structure
Product Name:trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione
CAS No:444608-38-2
MF:C4H9NO3S
MW:151.184159994125
CID:327515
PubChem ID:7059054
Update Time:2025-10-31

trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • Thiophene-3-ol,4-aminotetrahydro-, 1,1-dioxide, (3S,4S)-
    • Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4S)- (9CI)
    • (3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione
    • (3S,4S)-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide
    • (3s,4s)-4-amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol
    • ST079150
    • trans-3-hydroxy-4-aminothiolan-1,1-dioxide
    • (3S,4S)-4-amino-3-hydroxythiolane-1,1-dione
    • Z2235330322
    • (3S,4S)-3-amino-4-hydroxy-1lambda-thiolane-1,1-dione
    • (3S,4S)-3-Amino-4-hydroxytetrahydrothiophene1,1-dioxide
    • rac-(3S,4S)-4-am
    • trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione
    • EN300-331687
    • (3S,4S)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol
    • trans-4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
    • (3S,4S)-4-amino-1,1-dioxothiolan-3-ol
    • (3S,4S)-3-AMINO-4-HYDROXY-1??-THIOLANE-1,1-DIONE
    • rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione
    • 20688-37-3
    • (3S,4S)-3-amino-4-hydroxy-1
    • SCHEMBL1065686
    • F6545-5031
    • 444608-38-2
    • BS-37453
    • F52082
    • EN300-234173
    • (3R,4R)-rel-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide
    • E?-thiolane-1,1-dione
    • (3S,4S)-4-Aminotetrahydrothiophene-3-ol 1,1-dioxide HCl
    • MFCD05668168
    • AKOS000301888
    • Z2306829280
    • Inchi: 1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
    • InChI Key: REXPOWCRPFUCHS-QWWZWVQMSA-N
    • SMILES: S1(C[C@H]([C@@H](C1)N)O)(=O)=O

Computed Properties

  • Exact Mass: 151.03031432g/mol
  • Monoisotopic Mass: 151.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.8
  • XLogP3: -2.1

trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione Pricemore >>

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Additional information on trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione

Research Briefing on trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione (CAS: 444608-38-2)

In recent years, trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione (CAS: 444608-38-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a scaffold for drug development. The compound's unique structural features, including its thiolane ring and sulfone moiety, contribute to its biological activity and make it a valuable candidate for further investigation.

Recent studies have focused on the synthesis and optimization of trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione, aiming to improve its pharmacokinetic properties and therapeutic efficacy. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the amino and hydroxy substituents on the thiolane ring could enhance the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The research highlighted the compound's potential as an inhibitor of key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical targets in the treatment of chronic inflammatory diseases.

Another significant area of research involves the application of trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione in cancer therapy. Preclinical studies have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that this activity may be linked to the compound's ability to induce oxidative stress and disrupt mitochondrial function in cancer cells. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which also explored the compound's synergy with conventional chemotherapeutic agents.

The pharmacological profile of trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione has also been investigated in the context of neurological disorders. Research published in ACS Chemical Neuroscience (2023) reported that the compound could cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. The study proposed that these effects might be mediated through the modulation of glutamate receptors and the reduction of oxidative stress in neuronal cells.

From a chemical perspective, recent advances in the synthesis of trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione have enabled the production of enantiomerically pure forms of the compound. This development is particularly important given the potential differences in biological activity between stereoisomers. A 2024 publication in Organic Process Research & Development detailed an efficient asymmetric synthesis route that could be scaled up for industrial production, addressing one of the key challenges in the compound's development as a therapeutic agent.

Despite these promising developments, challenges remain in the clinical translation of trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione. Current research is addressing issues related to its metabolic stability, oral bioavailability, and potential off-target effects. Ongoing structure-activity relationship (SAR) studies aim to optimize the compound's properties while maintaining its therapeutic potential. The future direction of research on this compound appears to be focused on the development of derivatives with improved drug-like properties and the exploration of its mechanisms of action at the molecular level.

In conclusion, trans-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione (CAS: 444608-38-2) represents a versatile scaffold with multiple therapeutic applications. The compound's unique chemical structure and diverse biological activities make it a promising candidate for further drug development. Continued research efforts are expected to yield more potent and selective derivatives, potentially leading to novel treatments for inflammatory diseases, cancer, and neurological disorders.

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